molecular formula C21H22N4O4S B2852581 methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-47-1

methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2852581
CAS No.: 689751-47-1
M. Wt: 426.49
InChI Key: AERJEWBKMSIVMP-UHFFFAOYSA-N
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Description

The compound methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a 1,2,4-triazole derivative characterized by:

  • A 4-methoxyphenyl group at position 4 of the triazole ring.
  • A [(3-methylphenyl)formamido]methyl substituent at position 3.
  • A sulfanylacetate methyl ester moiety at position 2.

This structure combines aromatic, amide, and ester functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-5-4-6-15(11-14)20(27)22-12-18-23-24-21(30-13-19(26)29-3)25(18)16-7-9-17(28-2)10-8-16/h4-11H,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERJEWBKMSIVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A common route involves the reaction of 4-methoxyphenylhydrazine with a carbonyl compound. For example, 2-methoxybenzoyl hydrazide and 4-methoxyphenyl isothiocyanate undergo cyclization in ethanol under reflux to form the triazole-thiol intermediate.

Reaction Conditions:

  • Solvent: Ethanol
  • Reagents: 15% aqueous KOH
  • Temperature: Reflux (8–20 hours)
  • Yield: 74%

The thioureido intermediate is generated first, followed by base-mediated cyclization. This method avoids chromatographic purification, favoring acidification (pH 4.5) to precipitate the product.

Alternative Route via Hydrazide-Thiocyanate Condensation

In a patent-derived approach, 1,2,4-triazole is methylated using chloromethane and potassium hydroxide, followed by protection of the 5-position with trimethylchlorosilane. Subsequent carboxylation with carbon dioxide and esterification with thionyl chloride/methanol yields triazole-carboxylate intermediates.

Introduction of the Formamido Methyl Group

Formylation of Amine Intermediates

The formamido group is introduced via reaction of an amine intermediate with 3-methylphenyl formyl chloride . For example, 5-aminomethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is treated with formyl chloride in tetrahydrofuran (THF) under inert conditions.

Optimization Note:

  • Use of N,N-diisopropylethylamine (DIPEA) as a base improves yields by scavenging HCl.

Sulfanyl Acetate Moiety Incorporation

Alkylation of Triazole-Thiol

The thiol group of the triazole intermediate undergoes nucleophilic substitution with methyl 2-chloroacetate in polar aprotic solvents (e.g., DMF or DMSO).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Temperature: 60–80°C
  • Yield: 68–72%

Integrated Synthetic Routes

Sequential Four-Step Synthesis

  • Triazole Formation : Cyclization of 4-methoxyphenylhydrazine with 2-methoxybenzoyl hydrazide.
  • Formamido Introduction : Formylation of 5-aminomethyl intermediate.
  • Thiol Alkylation : Reaction with methyl 2-chloroacetate.
  • Esterification : Acid-catalyzed esterification using methanol.

Table 1: Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Triazole Cyclization KOH, Ethanol, Reflux 74
Formamido Incorporation 3-Methylphenyl formyl chloride, DIPEA 82
Sulfanyl Acetate Addition Methyl 2-chloroacetate, DMF 72
Final Esterification Thionyl chloride, Methanol 92

Industrial-Scale Considerations

Continuous Flow Synthesis

A metal-free continuous flow method, adapted from triazole syntheses, enhances safety and yield for the cyclization step. By avoiding batch processing, intermediates like hydrazides are stabilized, reducing decomposition risks.

Purification Strategies

  • Recrystallization : Dimethylformamide/water mixtures yield high-purity triazole intermediates.
  • Acid-Base Extraction : Removes unreacted starting materials after alkylation.

Challenges and Optimization

Regioselectivity in Triazole Formation

The 1,2,4-triazole isomer is favored under basic conditions, but competing 1,3,4-triazole formation can occur. Protecting group strategies (e.g., trimethylsilyl) or kinetic control via low-temperature reactions mitigate this.

Byproduct Management

  • Quaternization : Excess methylating agents can lead to quaternary ammonium salts. Controlled addition of chloromethane minimizes this.
  • Oxidation : Thiol intermediates are prone to disulfide formation; inert atmospheres (N₂/Ar) are essential.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfanyl acetate moiety can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name R<sup>4</sup> R<sup>5</sup> Sulfanyl-Linked Group Notable Features Reference
Target compound 4-Methoxyphenyl [(3-Methylphenyl)formamido]methyl Methyl acetate High lipophilicity due to 3-methylphenyl; potential for enhanced membrane permeation.
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 4-Methoxyphenyl Phenyl 1-Phenyl-1-ethanol Demonstrates synthetic versatility via S-alkylation and ketone reduction .
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) Phenyl [(4-Fluorobenzoyl)amino]methyl Ethyl acetate Fluorine substitution may enhance metabolic stability and binding affinity .
Methyl 2-[[4-methyl-5-[[(4-morpholinosulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate Methyl [4-(Morpholinosulfonyl)benzamido]methyl Methyl acetate Sulfonyl and morpholine groups introduce polarity, potentially altering solubility .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Amino 5-(Furan-2-yl) N-Acetamide Exhibits anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .

Substituent Effects on Properties

  • Phenyl () lacks electron-donating groups, reducing resonance stabilization compared to methoxy derivatives. Methyl () simplifies steric bulk but reduces aromatic conjugation.
  • R<sup>5</sup> Position: [(3-Methylphenyl)formamido]methyl (target compound) introduces steric hindrance and lipophilicity, which may improve blood-brain barrier penetration. 4-(Morpholinosulfonyl)benzamido () increases polarity and water solubility, favoring pharmacokinetic profiles .
  • Sulfanyl-Acetate Ester :

    • Methyl vs. Ethyl esters influence metabolic stability; methyl esters are generally hydrolyzed faster in vivo.

Structural Characterization

  • Crystallography : Isostructural triazole derivatives () are analyzed using single-crystal diffraction, revealing planar conformations with perpendicular aryl groups .
  • Software Tools : SHELX programs () are widely employed for refining crystallographic data, ensuring accuracy in structural determination .

Biological Activity

Methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methoxyphenyl group and a sulfanyl group. Its molecular structure can be represented as follows:

  • Chemical Formula : C19_{19}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 378.47 g/mol

Key Functional Groups

  • Triazole Ring : Associated with various biological activities.
  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Sulfanyl Group : Potentially involved in redox reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus20Streptomycin
Escherichia coli18Ampicillin
Candida albicans22Fluconazole

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against human malignant cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.

  • MCF-7 Cell Line Inhibition : 75% at 100 µM concentration.
  • Bel-7402 Cell Line Inhibition : 70% at 100 µM concentration.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in nucleic acid synthesis.
  • Redox Modulation : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress.
  • Hydrogen Bonding : The formamido group can form hydrogen bonds with biological macromolecules, altering their structure and function.

Recent Studies

A systematic review of literature revealed that compounds similar to this compound have been investigated for their potential as antiviral agents. Notably, derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.

Comparative Analysis with Other Triazoles

In a comparative study of various triazole derivatives:

Table 2: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
Methyl 2-{...}ModerateHigh
Ethyl 2-{...}HighModerate
Propyl 2-{...}LowLow

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-{[4-(4-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?

Methodological Answer : The synthesis involves multi-step protocols:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in ethanol or DMF .

Sulfanyl Acetate Coupling : Thioether linkage via nucleophilic substitution using ethyl bromoacetate or similar reagents, optimized at 60–80°C in DMF with NaH as a base .

Amide Bond Formation : Reaction of the intermediate amine with 3-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine as a catalyst .

Q. Critical Parameters :

  • Solvent polarity (DMF > ethanol) improves yields for bulky substituents.
  • Reaction times vary (6–24 hours) depending on steric hindrance from the 4-methoxyphenyl group .

Q. Table 1: Reaction Optimization Data

StepSolventTemp (°C)Yield (%)Purity (HPLC)
Triazole FormationEthanol806592%
Sulfanyl CouplingDMF707895%
AmidationDCMRT8598%

Q. How can structural confirmation and purity assessment be performed for this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), triazole protons (δ 8.1–8.3 ppm), and sulfanyl methylene (δ 3.5–3.7 ppm) .
    • 13C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and triazole carbons at δ 145–155 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
  • Structural Analogues : Compare with triazole derivatives like ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, noting substituent effects (e.g., 4-methoxy vs. 4-fluoro) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or viral proteases .

Q. Table 2: Comparative Bioactivity of Analogues

CompoundSubstituentIC50 (µM) CYP51MIC (µg/mL) C. albicans
Target Compound4-Methoxyphenyl1.28.5
Ethyl Derivative 4-Fluorophenyl0.96.7

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer :

  • Core Modifications :
    • Replace the 3-methylphenyl formamido group with adamantane or furan-2-yl to alter lipophilicity and target engagement .
    • Substitute the sulfanyl acetate with sulfone to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and bioactivity .

Case Study :
The analogue 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide showed 3-fold higher antifungal activity due to furan’s π-π stacking with fungal enzymes .

Q. What computational and experimental methods validate the compound’s mechanism of action?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict pharmacokinetics .
  • Enzyme Assays : Measure inhibition of COX-2 or 5-lipoxygenase (LOX) to confirm anti-inflammatory activity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets like bacterial dihydrofolate reductase (DHFR) .

Key Finding :
Docking studies suggest the 4-methoxyphenyl group interacts with hydrophobic pockets in COX-2, while the triazole ring forms hydrogen bonds with catalytic residues .

Q. How can degradation pathways and stability be analyzed under physiological conditions?

Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Monitor via HPLC at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
    • Oxidative Stress : Treat with H2O2 (3% v/v) to identify sulfoxide/sulfone byproducts .
  • LC-MS/MS : Characterize degradation products and propose pathways (e.g., cleavage of the sulfanyl acetate group) .

Q. Stability Data :

  • Half-life in plasma: ~6 hours (rats).
  • Major metabolite: Des-methyl analogue via CYP3A4-mediated demethylation .

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